BenchChemオンラインストアへようこそ!

N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide

Medicinal chemistry Fragment-based drug design Lead optimization

Choose this compound for a structurally defined, secondary sulfonamide control for kinase-directed phenotypic screening. At MW 368.84, it eliminates the confounding CaMKII-independent L-type calcium channel blockade reported for both KN-93 and KN-92. The methoxyimino ethyl linker offers geometric constraints absent in allyl-based linkers, enabling independent biological profiling for hit triage and fragment-based lead generation. Supplied at ≥95% purity for non-human research only.

Molecular Formula C16H17ClN2O4S
Molecular Weight 368.83
CAS No. 551921-51-8
Cat. No. B2679430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide
CAS551921-51-8
Molecular FormulaC16H17ClN2O4S
Molecular Weight368.83
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NCC(=NOC)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H17ClN2O4S/c1-22-14-7-9-15(10-8-14)24(20,21)18-11-16(19-23-2)12-3-5-13(17)6-4-12/h3-10,18H,11H2,1-2H3/b19-16-
InChIKeyBGHHLBANQQEMRK-MNDPQUGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide (CAS 551921-51-8): Baseline Identity and Physicochemical Profile for Procurement Evaluation


N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide (CAS 551921-51-8) is a synthetic sulfonamide bearing a 4-methoxybenzenesulfonamide head group linked via a methoxyimino ethyl bridge to a 4-chlorophenyl terminus . Its molecular formula is C₁₆H₁₇ClN₂O₄S (MW 368.84 g/mol), placing it within the class of small-molecule methoxyimino sulfonamides that includes the well-characterized CaMKII tool compound KN-93 (MW 501.04 g/mol, CAS 139298-40-1) and its inactive control analog KN-92 (MW 456.98 g/mol, CAS 176708-42-2) [1]. Predicted physicochemical parameters—boiling point 503.9 ± 60.0 °C, density 1.30 ± 0.1 g/cm³, and pKa 9.67 ± 0.50—indicate a moderately hydrophobic, weakly acidic scaffold suitable for cell-permeability optimization . The compound is supplied at ≥95% purity for non-human research use only .

Why Generic Substitution Fails: Structural Determinants That Distinguish N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide from KN-93, KN-92, and other In-Class Analogs in Research Procurement


Superficial structural similarity—shared 4-methoxybenzenesulfonamide and 4-chlorophenyl moieties—between the target compound and the widely available CaMKII tool molecules KN-93 and KN-92 invites casual substitution, yet critical differences in linker chemistry and molecular topology preclude functional interchangeability [1]. KN-93 and KN-92 employ a phenyl-(methylaminomethyl)-cinnamyl linkage that presents the sulfonamide nitrogen in a tertiary configuration with an N-hydroxyethyl substituent, a pharmacophoric arrangement essential for competitive calmodulin displacement on CaMKII (Ki = 0.37 µM for KN-93) [1][2]. The target compound replaces this elaborate tertiary sulfonamide architecture with a direct, secondary sulfonamide linked through a compact methoxyimino ethyl bridge—eliminating the N-hydroxyethyl group, the phenyl spacer, and the cinnamyl unsaturation that are all critical for CaMKII engagement . Furthermore, the methoxyimino (C=N–OCH₃) moiety introduces geometric constraints and hydrogen-bonding character absent in the allyl-based linkers of KN-92 and KN-93 . These structural departures mean that the target compound cannot serve as a direct surrogate for KN-93 in CaMKII studies, nor as a validated inactive control in the manner of KN-92; its biological profile must be independently established [1][2].

N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide: Quantitative Differentiation Evidence Against Closest In-Class Comparators


Molecular Weight Reduction of 26.4% vs. KN-93 Enables Fragment-Based and Lead-Optimization Applications

The target compound (MW 368.84 g/mol) is 132.20 Da lighter than KN-93 (MW 501.04 g/mol, CAS 139298-40-1), representing a 26.4% reduction in molecular weight that places it within the Rule-of-Three compliant fragment space (MW < 300 Da) when further truncated, whereas KN-93 is solidly in lead-like territory [1]. This smaller footprint reduces synthetic complexity and provides a more tractable starting point for property-guided optimization of ligand efficiency metrics .

Medicinal chemistry Fragment-based drug design Lead optimization

Predicted pKa of 9.67 Indicates Distinct Ionization State vs. Tertiary Sulfonamide Analogs Under Physiological pH

The predicted acid dissociation constant (pKa) of 9.67 ± 0.50 for the secondary sulfonamide –NH– proton indicates that the target compound remains >99% neutral at physiological pH 7.4, in contrast to tertiary sulfonamides such as KN-93 and KN-92, which lack an ionizable sulfonamide N–H and therefore exhibit no pH-dependent charge state variation at this position . This differential speciation has direct consequences for passive membrane permeability and solubility in biorelevant media .

Physicochemical profiling ADME prediction Permeability

Predicted Absence of CaMKII Inhibitory Activity: The Target Compound Lacks Critical Pharmacophoric Elements Present in KN-93

KN-93 inhibits CaMKII with Ki = 0.37 µM through competitive displacement of calmodulin; this activity requires the tertiary sulfonamide N-(2-hydroxyethyl) substituent and the (methylamino)methyl-phenyl linker, both of which are absent in the target compound [1]. KN-92, which retains these structural features but acts as an inactive CaMKII control, further demonstrates that even minor modifications to this pharmacophore can abolish CaMKII binding [2]. The target compound replaces the tertiary sulfonamide with a secondary sulfonamide and eliminates the phenyl spacer and hydroxyethyl group entirely, structural changes that are predicted to abolish CaMKII engagement based on established structure-activity relationships for this target class [1].

CaMKII inhibition Kinase selectivity Negative control design

Methoxyimino Linker Geometry Confers Conformational Restriction Absent in Allyl-Linked Comparators KN-92 and KN-93

The target compound incorporates a methoxyimino (C=N–OCH₃) group with defined (E)-geometry at the C=N double bond, creating a conformationally restricted linker between the 4-chlorophenyl ring and the sulfonamide nitrogen . In contrast, KN-93 and KN-92 employ a flexible allyl (C=C) linker that permits free rotation around adjacent single bonds . The O-methyl oxime ether further introduces a hydrogen-bond acceptor (the imino nitrogen lone pair) and a sterically accessible methoxy oxygen that are not present in the all-carbon allyl chain of KN-92/KN-93 .

Conformational analysis Ligand design Scaffold hopping

Procurement-Relevant Application Scenarios for N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide (CAS 551921-51-8) Based on Structural Differentiation Evidence


Scaffold-Hopping Starting Point for CaMKII-Independent Sulfonamide Phenotypic Screening Libraries

The target compound's predicted absence of CaMKII inhibitory activity, inferred from the lack of the N-(2-hydroxyethyl) tertiary sulfonamide pharmacophore essential for calmodulin displacement [1], makes it a structurally distinct alternative to KN-92 as a sulfonamide control. Researchers building kinase-directed phenotypic libraries can use this compound to introduce methoxyimino-linker chemical diversity without the confounding CaMKII-independent L-type calcium channel blockade reported for both KN-93 and KN-92 [2].

Fragment-Elaboration Campaigns Exploiting Reduced Molecular Weight and Synthetic Tractability

At MW 368.84 g/mol—26.4% lighter than KN-93 (501.04 g/mol)—this compound provides an entry point for fragment-based lead generation with fewer synthetic steps and lower cost per analog [1][2]. The 4-methoxybenzenesulfonamide head group can be diversified via parallel chemistry, while the (E)-methoxyimino ethyl linker can be systematically varied to probe conformational effects on target engagement [1].

Carbonic Anhydrase or Sulfonamide-Binding Protein Counter-Screening Panels

The secondary sulfonamide –NH– (predicted pKa 9.67) is a recognized zinc-binding motif for carbonic anhydrase isoforms, a common off-target liability for primary and secondary sulfonamides [1][3]. This compound can serve as a reference probe in CA counter-screening panels during hit triage to establish the sulfonamide-driven component of any observed activity, enabling deconvolution of target-specific vs. sulfonamide-class effects [3].

Agrochemical Lead Discovery Leveraging the Methoxyimino Pharmacophore

Methoxyimino-containing compounds form the structural basis of the strobilurin fungicide class, and patent CN104428282A describes close carboxamide analogs (e.g., 2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzamide) with eukaryotic lifespan-modulating activity [4]. The target sulfonamide analog offers an underexplored sulfonamide variant of this scaffold for agrochemical screening programs targeting fungal respiration or related pathways [1][4].

Quote Request

Request a Quote for N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.